Cas no 7781-23-9 (2,4-Dimethoxy-6-methylpyrimidine)

2,4-Dimethoxy-6-methylpyrimidine is a substituted pyrimidine derivative characterized by its methoxy and methyl functional groups at the 2, 4, and 6 positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its stable aromatic pyrimidine core, combined with electron-donating methoxy groups, enhances reactivity in nucleophilic substitution and metal-catalyzed coupling reactions. The methyl group at the 6-position further modifies steric and electronic properties, enabling tailored applications. The compound's well-defined structure and purity make it suitable for research and industrial processes requiring precise molecular control. It is typically handled under standard laboratory conditions, with attention to compatibility in reactive environments.
2,4-Dimethoxy-6-methylpyrimidine structure
7781-23-9 structure
Product Name:2,4-Dimethoxy-6-methylpyrimidine
CAS No:7781-23-9
MF:C7H10N2O2
MW:154.166501522064
MDL:MFCD00458122
CID:578313
PubChem ID:24881431
Update Time:2025-05-28

2,4-Dimethoxy-6-methylpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2,4-Dimethoxy-6-methylpyrimidine
    • Pyrimidine,2,4-dimethoxy-6-methyl-
    • 2,4-Dimethoxy-6-methyl-pyrimidin
    • 2,4-dimethoxy-6-methyl-pyrimidine
    • 4-methyl-2,6-dimethoxypyrimidine
    • NSC 111329
    • AC-33555
    • BS-24503
    • 7781-23-9
    • SB55819
    • CS-0204414
    • A865153
    • SCHEMBL423189
    • 2,4-Dimethoxy-6-methylpyrimidine, 97%
    • DTXSID00296769
    • AKOS003678549
    • W-201142
    • F97702
    • XEWINPXUCNYESQ-UHFFFAOYSA-N
    • NSC-111329
    • NSC111329
    • MDL: MFCD00458122
    • Inchi: 1S/C7H10N2O2/c1-5-4-6(10-2)9-7(8-5)11-3/h4H,1-3H3
    • InChI Key: XEWINPXUCNYESQ-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC(C)=NC(=N1)OC

Computed Properties

  • Exact Mass: 154.07400
  • Monoisotopic Mass: 154.074
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.2
  • Topological Polar Surface Area: 44.2Ų

Experimental Properties

  • Color/Form: solid
  • Density: 1.099±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 67-71 °C (lit.)
  • Boiling Point: 100 ºC (30 Torr)
  • Flash Point: 97.3±15.4 ºC,
  • Refractive Index: 1.491
  • Solubility: Slightly soluble (10 g/l) (25 º C),
  • PSA: 44.24000
  • LogP: 0.80220
  • Solubility: Not determined

2,4-Dimethoxy-6-methylpyrimidine Security Information

2,4-Dimethoxy-6-methylpyrimidine Pricemore >>

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